Cas no 2307752-04-9 (rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride)

Technical Introduction: rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative featuring a cyclopropyl substituent and a hydroxyl group at the 3-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate or scaffold for the synthesis of bioactive molecules. The cyclopropyl moiety enhances conformational rigidity, while the hydroxyl group offers a handle for further functionalization. The hydrochloride salt improves solubility and stability, facilitating handling in synthetic applications. Its stereochemical complexity makes it valuable for exploring structure-activity relationships in drug discovery. Suitable for use under controlled conditions, this compound requires proper storage and handling to maintain integrity.
rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride structure
2307752-04-9 structure
Product Name:rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride
CAS No:2307752-04-9
MF:C7H14ClNO
MW:163.645161151886
CID:5412711
PubChem ID:132371667
Update Time:2025-09-26

rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Pyrrolidinol, 4-cyclopropyl-, hydrochloride (1:1), (3R,4S)-rel-
    • rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride
    • Inchi: 1S/C7H13NO.ClH/c9-7-4-8-3-6(7)5-1-2-5;/h5-9H,1-4H2;1H/t6-,7+;/m1./s1
    • InChI Key: KJUJFGYBOKALLR-HHQFNNIRSA-N
    • SMILES: O[C@H]1CNC[C@@H]1C1CC1.Cl

rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride Pricemore >>

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Additional information on rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride

Comprehensive Overview of rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol Hydrochloride (CAS No. 2307752-04-9)

rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride (CAS No. 2307752-04-9) is a chiral compound with a unique structural configuration that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical development. This compound belongs to the class of pyrrolidinone derivatives, characterized by a five-membered ring containing a nitrogen atom and an oxygen atom. The cyclopropyl substituent at the 4-position introduces a rigid, strained three-membered ring system, which plays a critical role in modulating molecular interactions and bioavailability. The hydrochloride salt form enhances solubility and stability, making it suitable for various synthetic pathways and biological evaluations.

The stereochemistry of this compound is defined by the (3R,4S) configuration at the chiral centers. The racemic mixture (rac) implies an equal proportion of enantiomers, which may exhibit distinct pharmacological profiles due to differences in receptor binding or metabolic pathways. Recent studies have highlighted the importance of such stereoisomers in drug discovery, particularly for targeting G protein-coupled receptors (GPCRs) and ion channels involved in neurological disorders. The pyrrolidinol scaffold is also known for its ability to mimic natural amino acid structures, enabling its use as a building block for peptidomimetics and enzyme inhibitors.

Synthetic methodologies for preparing CAS 2307752-04-9 typically involve asymmetric catalysis or chiral auxiliaries to achieve high enantiomeric excess. Modern approaches leverage transition-metal-catalyzed reactions, such as palladium-mediated allylations or organocatalytic cyclizations, to construct the cyclopropyl-substituted pyrrolidinone core efficiently. These strategies align with green chemistry principles by minimizing waste generation and improving atom economy. Researchers have also explored solid-phase synthesis techniques to streamline large-scale production while maintaining stereochemical integrity.

In terms of biological activity, preliminary investigations suggest that compounds derived from this scaffold demonstrate potential as modulators of the endocannabinoid system (ECS). The ECS regulates processes such as pain perception, appetite control, and immune response through receptors like CB1 and CB2. Structural modifications around the cyclopropyl group have been shown to enhance selectivity toward these targets while reducing off-target effects associated with traditional cannabinoids like THC. Additionally, computational modeling studies predict favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) properties for derivatives containing this core structure.

The application scope of CAS 2307752-04-9 extends beyond drug development into materials science research. Its rigid framework makes it an attractive candidate for designing functional polymers with tailored mechanical properties or optoelectronic applications when incorporated into conjugated systems. For instance, copolymerization with electron-deficient monomers could yield materials suitable for organic photovoltaics or sensors capable of detecting volatile organic compounds (VOCs).

Analytical characterization of this compound relies on advanced spectroscopic techniques including nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and X-ray crystallography to confirm its identity and purity levels exceeding 98%. Chromatographic methods such as high-performance liquid chromatography (HPLC) are employed during quality control processes to monitor enantiomeric ratios throughout synthesis steps.

Ongoing research initiatives focus on optimizing synthetic routes while exploring novel applications within personalized medicine frameworks. By leveraging patient-derived biomarkers alongside machine learning algorithms trained on large chemical databases containing entries like those found in PubChem or ChEMBL—where compounds similar to CAS 2307752-04-9 might be cataloged—scientists aim to accelerate discovery timelines without compromising safety standards.

Ethical considerations surrounding research involving substances like rac-(3R,4S)-compounds emphasize adherence to Good Laboratory Practice (GLP) guidelines during preclinical testing phases before advancing toward clinical trials if warranted by therapeutic potential demonstrated through rigorous scientific evaluation methods aligned with current regulatory expectations set forth by organizations such as ICH M8(R1).

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